Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate
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Overview
Description
Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate is a chemical compound characterized by its bromo and chloro substituents on the phenyl ring and an ethyl ester group. This compound is part of a broader class of organic molecules that are often utilized in various scientific and industrial applications due to their unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 3-(2-bromo-4-chloro-phenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Phenol Derivative Reaction: Another method involves reacting 2-bromo-4-chlorophenol with ethyl 3-chloropropanoate in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used, often under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium iodide or potassium fluoride are used, typically in polar aprotic solvents.
Major Products Formed:
Oxidation: 3-(2-bromo-4-chloro-phenoxy)propanoic acid or 3-(2-bromo-4-chloro-phenoxy)propanal.
Reduction: 3-(2-bromo-4-chloro-phenoxy)propanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Ethyl 3-(2-bromo-4-methyl-phenoxy)propanoate
Ethyl 3-(2-chloro-4-bromo-phenoxy)propanoate
Ethyl 3-(2-bromo-4-fluoro-phenoxy)propanoate
Uniqueness: Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate is unique due to its specific combination of bromo and chloro substituents, which can influence its reactivity and biological activity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3-(2-bromo-4-chlorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-2-15-11(14)5-6-16-10-4-3-8(13)7-9(10)12/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOVXXKCERJHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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